molecular formula C35H72O3 B080799 1,3-Bis(hexadecyloxy)propan-2-ol CAS No. 14690-01-8

1,3-Bis(hexadecyloxy)propan-2-ol

Cat. No. B080799
CAS RN: 14690-01-8
M. Wt: 540.9 g/mol
InChI Key: CSTYETQXRJUWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(hexadecyloxy)propan-2-ol (BHDP) is a synthetic compound that has been used in scientific research for its unique properties. BHDP is a member of the class of compounds known as glyceryl ethers, which are characterized by the presence of an ether linkage between the glycerol backbone and a hydrophobic group. BHDP has a long hydrophobic chain, which makes it highly soluble in nonpolar solvents and allows it to penetrate biological membranes.

Mechanism Of Action

1,3-Bis(hexadecyloxy)propan-2-ol is thought to interact with biological membranes through hydrophobic interactions, which disrupt the structure and function of the membrane. 1,3-Bis(hexadecyloxy)propan-2-ol has been shown to induce changes in the fluidity and permeability of membranes, which can affect the activity of membrane-bound enzymes and transporters.

Biochemical And Physiological Effects

1,3-Bis(hexadecyloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity and the activation of phospholipase A2 (PLA2) activity. These effects are thought to be mediated through the interaction of 1,3-Bis(hexadecyloxy)propan-2-ol with biological membranes.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Bis(hexadecyloxy)propan-2-ol in lab experiments is its high solubility in nonpolar solvents, which allows it to penetrate biological membranes and interact with membrane-bound proteins. However, one limitation of using 1,3-Bis(hexadecyloxy)propan-2-ol is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research involving 1,3-Bis(hexadecyloxy)propan-2-ol. One area of interest is the development of new liposomal formulations for drug delivery, which could improve the efficacy and safety of current drug therapies. Another area of interest is the use of 1,3-Bis(hexadecyloxy)propan-2-ol as a probe for studying the structure and function of biological membranes, which could lead to a better understanding of membrane-associated diseases. Finally, the development of new synthetic methods for 1,3-Bis(hexadecyloxy)propan-2-ol could lead to the production of more efficient and cost-effective compounds for scientific research.

Synthesis Methods

1,3-Bis(hexadecyloxy)propan-2-ol can be synthesized by a number of methods, including the reaction of glycidol with hexadecanol in the presence of a strong acid catalyst. Other methods include the reaction of glycerol with hexadecyl bromide, or the reaction of hexadecanol with epichlorohydrin followed by the addition of glycerol.

Scientific Research Applications

1,3-Bis(hexadecyloxy)propan-2-ol has been used in a variety of scientific research applications, including as a membrane probe for studying the structure and function of biological membranes. 1,3-Bis(hexadecyloxy)propan-2-ol has also been used as a surfactant for the preparation of stable emulsions and as a solubilizing agent for hydrophobic compounds. In addition, 1,3-Bis(hexadecyloxy)propan-2-ol has been used as a component of liposomal formulations for drug delivery.

properties

CAS RN

14690-01-8

Product Name

1,3-Bis(hexadecyloxy)propan-2-ol

Molecular Formula

C35H72O3

Molecular Weight

540.9 g/mol

IUPAC Name

1,3-dihexadecoxypropan-2-ol

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3

InChI Key

CSTYETQXRJUWCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O

Other CAS RN

14690-01-8

Origin of Product

United States

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